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A Note to Researchers: This guide provides a comparative analysis of the selective androgen

receptor modulator (SARM) RAD-140, also known as Testolone or Vosilasarm, and the

compound designated as "Rad 243." It is critical to note at the outset that a direct comparison

of these two agents in terms of performance as alternatives is challenging. While RAD-140 is a

well-documented SARM with a clear mechanism of action related to androgen receptor

modulation, publicly available scientific literature on a compound referred to as "Rad 243" is

sparse and points towards a completely different pharmacological class—a sodium channel

blocker. This guide will therefore present the available data for each compound individually,

highlighting their distinct mechanisms and therapeutic potentials, rather than a side-by-side

comparison as similar agents.

RAD-140 (Testolone/Vosilasarm): A Selective
Androgen Receptor Modulator
RAD-140 is a non-steroidal SARM developed for the potential treatment of conditions such as

muscle wasting and osteoporosis.[1][2] It is designed to selectively bind to androgen receptors

in muscle and bone tissue, thereby exerting anabolic effects with the aim of minimizing the

androgenic side effects associated with traditional anabolic steroids.[1][3]

Key Experimental Data & Protocols
Preclinical and clinical studies have investigated the efficacy and safety of RAD-140.

Preclinical Evaluation in Animal Models:
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Objective: To determine the anabolic and neuroprotective effects of RAD-140.

Methodology: Studies have been conducted in rats and monkeys. For anabolic assessment,

male rats were treated with RAD-140, and changes in lean body mass and muscle strength

were compared to a control group.[1] Neuroprotective effects were evaluated in cultured

neurons and kainate-lesioned male rats.

Key Findings: Preclinical data demonstrated that RAD-140 has potent anabolic effects on

muscle and bone.[4] It showed greater anabolic efficacy than testosterone in some studies,

with a reduced effect on the prostate.[5] Additionally, RAD-140 exhibited neuroprotective

properties.

Phase 1 Clinical Trial in Breast Cancer:

Objective: To assess the safety, tolerability, and preliminary anti-tumor activity of RAD-140 in

postmenopausal women with ER+/HER2- metastatic breast cancer.

Methodology: This first-in-human study was a dose-escalation trial initiated in 2017 and

completed in 2020.[6][7] Patients were administered oral doses of RAD-140.

Key Findings: The trial established an acceptable safety profile for RAD-140 and showed

preliminary evidence of anti-tumor activity.[8] The maximum tolerated dose was determined

to be 100 mg/day.[7]

Quantitative Data Summary: RAD-140
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Parameter Finding Species/Model Reference

Anabolic Activity

Significant increases

in lean body mass and

muscle strength

compared to control.

Rats [1]

Tissue Selectivity

Reduced effect on

prostate growth when

compared to

testosterone.

Rats and Monkeys [5][8]

Clinical Benefit Rate

(Breast Cancer)

18.2% at 24 weeks in

a Phase 1 trial.
Humans [9]

Median Progression-

Free Survival

2.3 months in a Phase

1 trial for metastatic

breast cancer.

Humans [9]

Pharmacokinetic Half-

Life

Approximately 45

hours.
Humans [8]

Signaling Pathway and Mechanism of Action
RAD-140 functions by selectively binding to androgen receptors (AR). This binding event

initiates a conformational change in the receptor, leading to the recruitment of co-regulatory

proteins and the modulation of target gene transcription. In muscle and bone, this results in

anabolic effects. The tissue selectivity is believed to arise from its unique chemical structure,

which differs from steroidal androgens, and may involve the differential recruitment of tissue-

specific co-regulators.[6]
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Caption: Simplified signaling pathway of RAD-140.

"Rad 243": A Putative Sodium Channel Blocker
In stark contrast to RAD-140, the available information on "Rad 243" does not associate it with

SARM activity. Instead, it is mentioned in the context of being a lidocaine derivative and a

blocker of voltage-gated sodium channels.[10][11] This pharmacological action is characteristic

of local anesthetics and some antiarrhythmic drugs.[12]

Experimental Context
The limited mentions of "Rad 243" appear in studies investigating the molecular mechanisms of

sodium channel blockade.

Experimental Focus: To study the state-dependent block of voltage-gated sodium channels.

Methodology: Patch-clamp techniques were used to examine the effects of "Rad 243" on

wild-type and mutant sodium channels expressed in cell lines.[10][11]
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Key Observations: "Rad 243" was found to block the wild-type Na+ channel in a use-

dependent manner, a characteristic of many sodium channel blockers.[10][12] It retained its

use-dependent blocking action in certain mutant channels and accelerated macroscopic

current relaxation.[10][11]

Quantitative Data Summary: "Rad 243"
Due to the limited and specific nature of the research, a comprehensive quantitative data table

comparable to that of RAD-140 is not feasible. The primary reported effect is its use-dependent

blockade of sodium channels.

Signaling Pathway and Mechanism of Action
As a sodium channel blocker, the mechanism of "Rad 243" would involve the direct physical

obstruction of the ion pore of voltage-gated sodium channels in excitable membranes (e.g.,

neurons, cardiomyocytes). This action inhibits the influx of sodium ions, which is necessary for

the depolarization phase of an action potential. By blocking action potential propagation, it can

induce local anesthesia or modulate cardiac rhythm.
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Caption: Proposed mechanism of "Rad 243" as a sodium channel blocker.
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Conclusion
Based on the available scientific literature, RAD-140 and "Rad 243" are fundamentally different

compounds with distinct mechanisms of action and therapeutic targets.

RAD-140 (Testolone/Vosilasarm) is a selective androgen receptor modulator with

demonstrated anabolic effects on muscle and bone. It is being investigated for conditions like

muscle wasting and breast cancer. Its mechanism involves the modulation of gene

expression through the androgen receptor.

"Rad 243" appears to be a research compound, likely a derivative of lidocaine, that functions

as a voltage-gated sodium channel blocker. Its potential applications would lie in areas such

as local anesthesia or antiarrhythmic therapy, which are unrelated to the anabolic activities of

SARMs.

Therefore, for researchers, scientists, and drug development professionals, it is crucial to

recognize that these two compounds are not alternatives for the same therapeutic indications.

A comparative analysis of their performance is not applicable due to their disparate

pharmacological profiles. Future research and clarification of the identity and purpose of "Rad
243" would be necessary for any meaningful comparison to other agents within its own

pharmacological class.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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